N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methoxypyridine-3-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(3-cyclopropyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-1-yl)ethyl]-2-methoxypyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O4S/c1-26-18-14(5-4-10-20-18)17(23)19-11-12-21-15-6-2-3-7-16(15)22(13-8-9-13)27(21,24)25/h2-7,10,13H,8-9,11-12H2,1H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWHVHWFDLQNLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)NCCN2C3=CC=CC=C3N(S2(=O)=O)C4CC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-26,1,3-benzothiadiazol-1-yl)ethyl]-2-methoxypyridine-3-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of a benzothiadiazole moiety and a methoxypyridine structure. The molecular formula is with a molecular weight of approximately 357.43 g/mol. Its structural complexity suggests diverse interactions with biological targets.
Preliminary studies indicate that N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-26,1,3-benzothiadiazol-1-yl)ethyl]-2-methoxypyridine-3-carboxamide may function as an enzyme inhibitor and could modulate various receptor activities involved in disease processes. The presence of the benzothiadiazole unit is particularly significant as compounds containing this structure have been associated with anti-inflammatory , anticancer , and antimicrobial activities .
Biological Activity Overview
The biological activity of the compound can be summarized in the following table:
| Activity Type | Description |
|---|---|
| Anticancer | Inhibits tumor cell proliferation in vitro |
| Anti-inflammatory | Reduces cytokine production in inflammatory models |
| Antimicrobial | Exhibits activity against various bacterial strains |
| Enzyme Inhibition | Potential inhibition of specific kinases or phosphatases |
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Anticancer Activity : A study conducted on human cancer cell lines demonstrated that the compound significantly inhibited cell growth and induced apoptosis. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins.
- Anti-inflammatory Effects : In an animal model of inflammation, treatment with N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-26,1,3-benzothiadiazol-1-yl)ethyl]-2-methoxypyridine-3-carboxamide resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .
- Antimicrobial Properties : The compound was tested against several bacterial strains including E. coli and Staphylococcus aureus. Results indicated a dose-dependent antibacterial effect with minimal inhibitory concentrations (MICs) comparable to known antibiotics.
Future Directions
While initial findings are promising, further research is necessary to fully elucidate the mechanisms underlying the biological activities of N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-26,1,3-benzothiadiazol-1-yl)ethyl]-2-methoxypyridine-3-carboxamide. Future studies should focus on:
- In vivo efficacy : Assessing the therapeutic potential in animal models.
- Mechanistic studies : Investigating specific pathways influenced by the compound.
- Safety profiles : Evaluating toxicity and side effects in preclinical models.
Q & A
Q. What are the recommended synthetic routes for this compound, and what purification methods ensure high yield?
The synthesis typically involves multi-step reactions starting with functionalization of the benzothiadiazole core, followed by coupling with the pyridine-carboxamide moiety via nucleophilic substitution or amidation. Key steps include cyclopropane ring formation using [3+2] cycloaddition strategies and oxidation to stabilize the dioxo group. Purification often employs recrystallization (polar solvents like ethanol/water mixtures) or column chromatography (silica gel, eluting with ethyl acetate/hexane gradients). Reaction conditions require strict temperature control (60–80°C) and inert atmospheres to prevent degradation .
Q. How is structural characterization performed to confirm the compound’s identity?
- 1H/13C NMR spectroscopy : Assigns proton environments (e.g., cyclopropane protons at δ 1.2–1.5 ppm, methoxy group at δ 3.8–4.0 ppm) and carbon backbone.
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular weight (e.g., [M+H]+ calculated for C₂₁H₂₁N₃O₄S: 428.1284; observed: 428.1286).
- FT-IR : Confirms functional groups (e.g., carbonyl stretches at ~1680 cm⁻¹, sulfone at ~1300 cm⁻¹).
- X-ray crystallography (if available): Resolves bond lengths and angles in the benzothiadiazole-dioxo system .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Discrepancies may arise from assay variability (e.g., cell line differences, incubation times). To address this:
- Use standardized bioassays (e.g., fixed IC₅₀ protocols for enzyme inhibition).
- Perform comparative studies with structurally analogous compounds to isolate activity contributors (e.g., replacing the cyclopropane with larger rings to test steric effects) .
- Apply molecular dynamics simulations to assess binding mode consistency across protein conformers .
Q. What experimental designs elucidate the compound’s mechanism of action in enzyme inhibition?
- Kinetic assays : Measure substrate turnover rates (e.g., fluorescence-based assays) under varying inhibitor concentrations to determine inhibition type (competitive/uncompetitive).
- Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔG, ΔH) to identify key interactions (e.g., hydrogen bonding with the methoxypyridine group).
- Site-directed mutagenesis : Targets residues in the enzyme active site to validate docking predictions (e.g., disrupting sulfone interactions) .
Q. How can computational methods predict reactivity for novel derivatives?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to prioritize electrophilic/nucleophilic sites for functionalization (e.g., cyclopropane ring opening).
- Reaction pathway screening : Uses quantum mechanics/molecular mechanics (QM/MM) to model intermediates in sulfone stabilization or amide coupling steps.
- ADMET prediction : Evaluates derivative pharmacokinetics (e.g., logP for membrane permeability) .
Q. What strategies optimize reaction conditions for scale-up while maintaining yield?
- Design of Experiments (DoE) : Applies factorial design to test variables (temperature, solvent polarity, catalyst loading) and identify robust conditions.
- In-line analytics (e.g., PAT tools): Monitors reaction progress via Raman spectroscopy to minimize byproducts.
- Catalyst screening : Tests palladium/copper systems for coupling efficiency in inert environments .
Q. How should conflicting spectroscopic data during structural elucidation be analyzed?
- 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., diastereotopic protons in the cyclopropane group).
- Isotopic labeling : Introduces ¹³C or ¹⁵N to track ambiguous carbons/nitrogens in the benzothiadiazole core.
- Solvent effects : Re-run NMR in deuterated DMSO vs. CDCl₃ to assess hydrogen bonding impacts .
Data Contradiction Analysis
- Example : If HRMS and elemental analysis disagree on purity, cross-validate with LC-MS to detect trace impurities (e.g., unreacted starting materials). Adjust recrystallization solvents (e.g., switch from ethanol to acetonitrile) to improve crystal lattice integrity .
Methodological Recommendations
- Prioritize orthogonal analytical techniques (e.g., NMR + X-ray) for structural validation.
- For biological studies, include positive controls (e.g., known enzyme inhibitors) to calibrate assay sensitivity .
- Use computational-guided synthesis (ICReDD’s reaction path search) to bypass trial-and-error approaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
